molecular formula C6H8N2O2 B105911 Ethyl 1H-imidazole-2-carboxylate CAS No. 33543-78-1

Ethyl 1H-imidazole-2-carboxylate

Cat. No. B105911
Key on ui cas rn: 33543-78-1
M. Wt: 140.14 g/mol
InChI Key: UHYNYIGCGVDBTC-UHFFFAOYSA-N
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Patent
US07767704B2

Procedure details

34.7 g (150.9 mmol) of ethyl 1-benzyl-1H-imidazole-2-carboxylate are dissolved in 1005 ml of ethanol, and 34 g of ammonium formate are added. The reaction mixture is heated to reflux for about 6 h. Then a total of 8 g of 10% palladium on activated carbon and 18 g of ammonium formate is added in small portions. After cooling, the catalyst is filtered off and the filtrate is concentrated in vacuo. The product which crystallizes out is stirred in 80 ml of ice-water and filtered off with suction.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
1005 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[C:13]([O:15][CH2:16][CH3:17])=[O:14])C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH:8]1[CH:12]=[CH:11][N:10]=[C:9]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC=C1)C(=O)OCC
Name
Quantity
1005 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred in 80 ml of ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product which crystallizes out
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
N1C(=NC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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